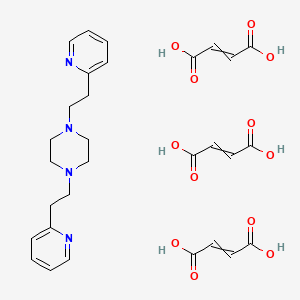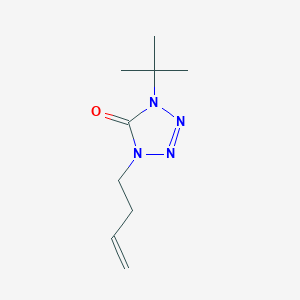
1-(But-3-en-1-yl)-4-tert-butyl-1,4-dihydro-5H-tetrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-3-en-1-yl)-4-tert-butyl-1,4-dihydro-5H-tetrazol-5-one is a compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a but-3-en-1-yl group and a tert-butyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
The synthesis of 1-(But-3-en-1-yl)-4-tert-butyl-1,4-dihydro-5H-tetrazol-5-one can be achieved through various synthetic routes. One common method involves the reaction of tert-butylamine with but-3-en-1-yl isocyanate to form the corresponding urea derivative. This intermediate is then cyclized using sodium azide under acidic conditions to yield the desired tetrazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(But-3-en-1-yl)-4-tert-butyl-1,4-dihydro-5H-tetrazol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction may produce an amine derivative.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent. In medicine, it is explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors. In industry, it is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-(But-3-en-1-yl)-4-tert-butyl-1,4-dihydro-5H-tetrazol-5-one involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells through the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death.
Comparaison Avec Des Composés Similaires
1-(But-3-en-1-yl)-4-tert-butyl-1,4-dihydro-5H-tetrazol-5-one can be compared with other similar compounds, such as 1-(But-3-en-1-yl)-1H-imidazole and tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its tetrazole ring, which imparts distinct reactivity and biological activity compared to other heterocyclic compounds.
Propriétés
Numéro CAS |
87996-07-4 |
|---|---|
Formule moléculaire |
C9H16N4O |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
1-but-3-enyl-4-tert-butyltetrazol-5-one |
InChI |
InChI=1S/C9H16N4O/c1-5-6-7-12-8(14)13(11-10-12)9(2,3)4/h5H,1,6-7H2,2-4H3 |
Clé InChI |
IBHSIPBTLASACV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(=O)N(N=N1)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




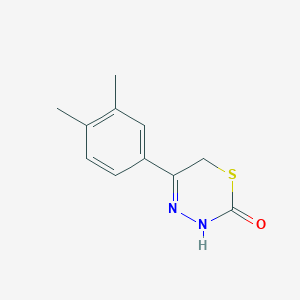

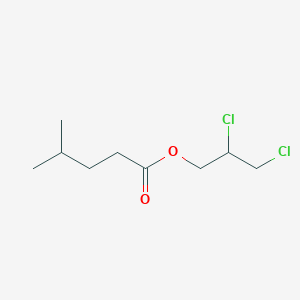
![4-Chloro-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14387317.png)


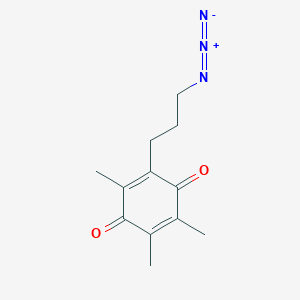
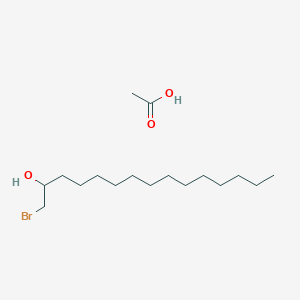

![2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol](/img/structure/B14387359.png)

